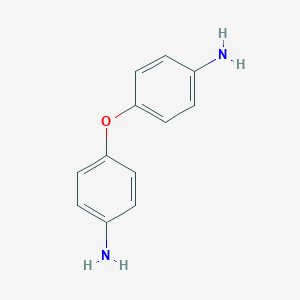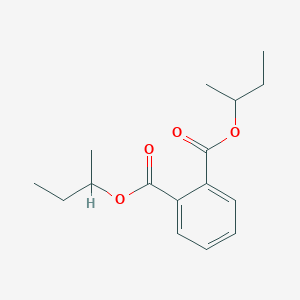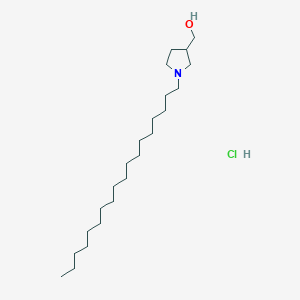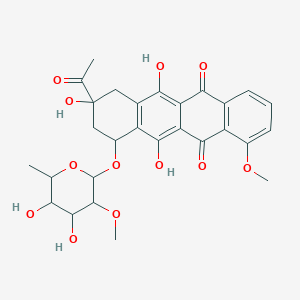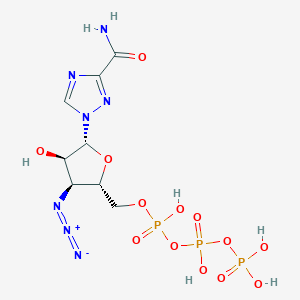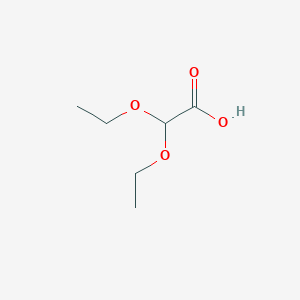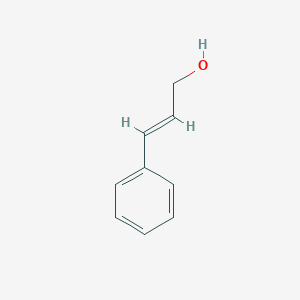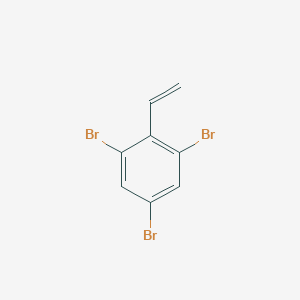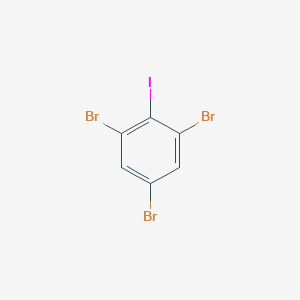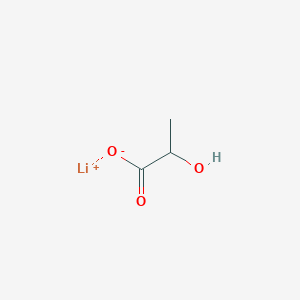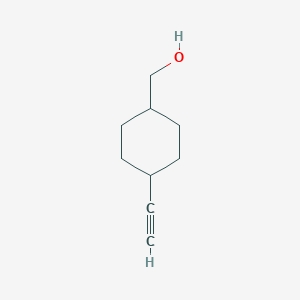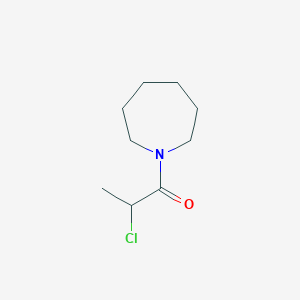![molecular formula C14H17O4- B047074 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate CAS No. 848131-14-6](/img/structure/B47074.png)
2-{[(4-Methylpentyl)oxy]carbonyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-Methylpentyl)oxy]carbonyl}benzoate, also known as MPB, is a chemical compound that has gained significant attention in scientific research. MPB is a benzoate ester that is commonly used in the field of biochemistry and pharmacology. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers.
Wirkmechanismus
2-{[(4-Methylpentyl)oxy]carbonyl}benzoate works by inhibiting the activity of specific enzymes and proteins in the body. This inhibition can lead to a reduction in inflammation, cancer cell growth, and bacterial infections. 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate has also been found to have an effect on the production of certain neurotransmitters, making it a potential treatment for neurological disorders.
Biochemische Und Physiologische Effekte
2-{[(4-Methylpentyl)oxy]carbonyl}benzoate has been found to have various biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the activity of certain enzymes. 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate has also been found to have anti-cancer properties by inhibiting the growth of cancer cells. Additionally, 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate has been studied for its potential use in the treatment of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate in lab experiments is its ability to inhibit the activity of specific enzymes and proteins. This makes it a valuable tool for researchers studying the effects of these enzymes and proteins on various biological processes. However, one limitation of using 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate is its potential toxicity. Researchers must be careful to use 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate in appropriate concentrations to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for research involving 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate. One potential area of study is the use of 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of new synthesis methods for 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate that are more cost-effective and efficient. Additionally, researchers may study the potential use of 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate in the treatment of other diseases such as cancer and bacterial infections.
In conclusion, 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate is a valuable compound in scientific research due to its ability to inhibit the activity of specific enzymes and proteins. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers. While there are some limitations to using 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate in lab experiments, the potential benefits make it a promising area of study for future research.
Synthesemethoden
The synthesis of 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate involves the reaction of 4-methylvaleric acid with benzoyl chloride in the presence of a base catalyst. The resulting product is then purified through a series of distillation and recrystallization steps. The yield of this synthesis method is relatively high, making it a cost-effective and efficient process.
Wissenschaftliche Forschungsanwendungen
2-{[(4-Methylpentyl)oxy]carbonyl}benzoate has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. This compound has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
848131-14-6 |
|---|---|
Produktname |
2-{[(4-Methylpentyl)oxy]carbonyl}benzoate |
Molekularformel |
C14H17O4- |
Molekulargewicht |
249.28 g/mol |
IUPAC-Name |
2-(4-methylpentoxycarbonyl)benzoate |
InChI |
InChI=1S/C14H18O4/c1-10(2)6-5-9-18-14(17)12-8-4-3-7-11(12)13(15)16/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,15,16)/p-1 |
InChI-Schlüssel |
MDMTZTUAKMYYBP-UHFFFAOYSA-M |
SMILES |
CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)[O-] |
Kanonische SMILES |
CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)[O-] |
Synonyme |
1,2-Benzenedicarboxylic Acid 1-(4-methylpentyl) Ester; _x000B_1,2-Benzenedicarboxylic Acid Mono(4-methylpentyl) Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Isocyanato-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B46994.png)
